molecular formula C19H21ClN2O2 B10972314 (4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

(4-Chlorophenyl)[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

Cat. No.: B10972314
M. Wt: 344.8 g/mol
InChI Key: BVQGMRWPJYYZPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is a complex organic compound that features a piperazine ring substituted with a 4-chlorophenyl group and a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 4-chlorophenylpiperazine with 2-ethoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (4-CHLOROPHENYL)(2-ETHOXYPHENYL)METHANONE
  • (4-CHLOROPHENYL)(2-METHOXYPHENYL)METHANONE
  • (4-CHLOROPHENYL)(2-ISOPROPOXYPHENYL)METHANONE

Uniqueness

(4-CHLOROPHENYL)[4-(2-ETHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H21ClN2O2

Molecular Weight

344.8 g/mol

IUPAC Name

(4-chlorophenyl)-[4-(2-ethoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H21ClN2O2/c1-2-24-18-6-4-3-5-17(18)21-11-13-22(14-12-21)19(23)15-7-9-16(20)10-8-15/h3-10H,2,11-14H2,1H3

InChI Key

BVQGMRWPJYYZPD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.